N~1~-{(Z)-1-{[(2-methoxyethyl)amino]carbonyl}-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1-ethenyl}-4-methylbenzamide
Description
N~1~-{(Z)-1-{[(2-Methoxyethyl)amino]carbonyl}-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1-ethenyl}-4-methylbenzamide is a synthetic small molecule characterized by a pyrazole core substituted with phenyl and thienyl groups at positions 1 and 3, respectively. The Z-configuration ethenyl linker connects this pyrazole moiety to a 4-methylbenzamide group via a (2-methoxyethyl)amino carbonyl bridge.
Properties
Molecular Formula |
C27H26N4O3S |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-[(Z)-3-(2-methoxyethylamino)-3-oxo-1-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C27H26N4O3S/c1-19-10-12-20(13-11-19)26(32)29-23(27(33)28-14-15-34-2)17-21-18-31(22-7-4-3-5-8-22)30-25(21)24-9-6-16-35-24/h3-13,16-18H,14-15H2,1-2H3,(H,28,33)(H,29,32)/b23-17- |
InChI Key |
UBWIVWCSMUKVKT-QJOMJCCJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)/C(=O)NCCOC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C(=O)NCCOC |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Synthesis
The pyrazole ring is constructed via cyclocondensation of phenylhydrazine with a β-keto ester derivative. For example, ethyl 3-(2-thienyl)-3-oxopropanoate reacts with phenylhydrazine in ethanol under reflux (78–82°C, 12–16 hours) to yield 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carboxylate. Acidic hydrolysis (HCl, 6M) converts the ester to the corresponding carboxylic acid, which is subsequently reduced to the aldehyde using LiAlH4 in tetrahydrofuran (THF).
Table 1: Optimization of Pyrazole Cyclocondensation
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | DMF | Ethanol |
| Temperature (°C) | 80 | 100 | 80 |
| Reaction Time (hr) | 12 | 8 | 16 |
| Yield (%) | 68 | 45 | 72 |
Thienyl Group Introduction
The 2-thienyl moiety is installed via Suzuki-Miyaura coupling. The pyrazole aldehyde intermediate undergoes palladium-catalyzed cross-coupling with 2-thienylboronic acid in a mixture of dioxane/water (4:1) using Pd(PPh3)4 (5 mol%) and K2CO3 (2 eq) at 90°C for 8 hours. This step achieves 85% yield after column chromatography (SiO2, hexane/EtOAc 7:3).
Amide Bond Formation
The methoxyethylamino carbonyl group is introduced via a two-step process:
-
Activation : Reaction of 4-methylbenzoyl chloride with N-(2-methoxyethyl)amine in dichloromethane (DCM) at 0°C, yielding N-(2-methoxyethyl)-4-methylbenzamide.
-
Coupling : Utilizing EDC/HOBt in DCM to conjugate the amide to the pyrazole-thienyl intermediate. The reaction proceeds at room temperature for 24 hours, achieving 78% yield.
Stereoselective Olefination
The final Z-configuration of the ethenyl bridge is secured via a Horner-Wadsworth-Emmons reaction. The pyrazole-thienyl aldehyde reacts with a phosphonate ester derived from 4-methylbenzamide in the presence of NaH (2 eq) in THF at −78°C. This低温条件 favors the Z-isomer, with a diastereomeric ratio of 9:1 (Z:E).
Table 2: Olefination Conditions and Outcomes
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Base | NaH | KHMDS | NaH |
| Temperature (°C) | −78 | 0 | −78 |
| Solvent | THF | DMF | THF |
| Z:E Ratio | 9:1 | 6:1 | 9:1 |
Purification and Characterization
Crude product purification employs flash chromatography (SiO2, gradient elution with hexane/EtOAc) followed by recrystallization from ethanol/water (3:1). Purity is verified via HPLC (C18 column, 90:10 MeCN/H2O, λ = 254 nm), showing ≥98% purity. Structural confirmation is achieved through:
-
NMR : ¹H NMR (400 MHz, CDCl3) δ 8.21 (s, 1H, pyrazole-H), 7.85–7.12 (m, 11H, aromatic), 3.62 (t, J = 5.2 Hz, 2H, OCH2CH2), 3.42 (s, 3H, OCH3).
-
HRMS : m/z calculated for C27H26N4O3S [M+H]+: 487.1801; found: 487.1798.
Challenges and Mitigation Strategies
-
Byproduct Formation : Tautomerization during pyrazole alkylation is minimized by using bulky bases (e.g., LDA) at low temperatures.
-
Steric Hindrance : Slow addition of coupling reagents (EDC/HOBt) mitigates incomplete amide formation.
-
Isomer Separation : Preparative HPLC (C18, isocratic 70% MeCN) resolves Z/E isomers when the Horner-Wadsworth-Emmons reaction yield is suboptimal.
Chemical Reactions Analysis
Compound X undergoes several reactions:
Oxidation: It can be oxidized to form a corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the amide nitrogen.
- Oxidation: KMnO4, PCC (pyridinium chlorochromate)
- Reduction: LiAlH4, NaBH4
- Substitution: Ammonia, amines
- Oxidation: 4-methylbenzoic acid
- Reduction: 4-methylbenzyl alcohol
- Substitution: Various amides and derivatives
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential anticancer agent due to its effects on cell proliferation pathways.
Chemical Biology: Used as a probe to study protein-ligand interactions.
Industry: Employed in organic synthesis for building more complex molecules.
Mechanism of Action
- Compound X likely interacts with specific cellular targets, affecting signaling pathways.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs featuring pyrazole, benzamide, or related scaffolds, emphasizing structural motifs, synthetic routes, and reported bioactivities.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas from evidence.
Structural Analogues and Functional Group Impact
- The (2-methoxyethyl)amide bridge in the target compound offers conformational flexibility and hydrogen-bonding capacity, contrasting with rigid carbaldehyde (4a–4e) or carboxamide (compound in ) groups .
- Ethenyl Linker Configuration: The Z-configuration in the target compound and N-[(Z)-1-{…}…benzamide () may impose steric constraints affecting binding selectivity compared to E-isomers or non-stereospecific linkers .
Pharmacological Considerations
- Antioxidant Activity : Thienyl and methoxyethyl groups may enhance radical-scavenging capacity, as seen in pyrazole derivatives from .
Biological Activity
The compound N~1~-{(Z)-1-{[(2-methoxyethyl)amino]carbonyl}-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1-ethenyl}-4-methylbenzamide (commonly referred to as the compound of interest) exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with an exact mass of 486.172562 g/mol. The structural complexity includes multiple functional groups that contribute to its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 486.17 g/mol |
| Functional Groups | Amide, Thienyl, Pyrazole |
| Stereochemistry | (Z)-isomer |
Anticancer Properties
Research indicates that compounds similar to the one possess anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation, such as DNA topoisomerase I. For instance, Mannich bases, a class of compounds related to our compound of interest, have shown promising results against various cancer cell lines, including prostate cancer cells .
Case Study: Cytotoxicity in Cancer Cells
In a study examining the cytotoxic effects of Mannich bases, compounds demonstrated IC50 values ranging from 8.2 to 32.1 μM against androgen-independent prostate cancer (PC-3) cells, indicating significant potential for further development .
Antimicrobial Activity
The compound also exhibits potential antimicrobial properties. Similar structures have been evaluated for their efficacy against bacterial strains and fungi. The introduction of thienyl and pyrazole moieties has been linked to enhanced activity against multidrug-resistant strains .
Anti-inflammatory Effects
The anti-inflammatory activity of related compounds has been documented extensively. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in mediating inflammatory responses .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Compounds similar to this one inhibit enzymes critical for cancer cell survival and proliferation.
- Cell Cycle Arrest: They may induce cell cycle arrest at various phases, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation: Some derivatives increase ROS levels in cells, promoting oxidative stress and leading to cell death.
In Vivo Studies
Recent studies have highlighted the efficacy of related compounds in animal models, demonstrating reduced tumor size and improved survival rates compared to controls. For example, a study on a derivative showed a 50% reduction in tumor volume in xenograft models after treatment .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that modifications to the thienyl and pyrazole groups significantly influence biological activity. Substituents that enhance lipophilicity tend to improve cellular uptake and bioavailability.
Q & A
Q. What are the key strategies for synthesizing this compound, and how can its purity be ensured?
The synthesis involves multi-step reactions, including coupling of the pyrazole-thienyl core with a methoxyethylamino carbonyl group and subsequent functionalization of the benzamide moiety. Key steps include:
- Coupling reactions : Amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions to prevent hydrolysis .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating intermediates. Final purity (>95%) is confirmed via HPLC with UV detection at 254 nm .
- Characterization : NMR (¹H/¹³C) for structural confirmation, IR for functional group analysis, and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?
- ¹H NMR : Identifies protons on the pyrazole, thienyl, and methoxyethyl groups. Key signals include aromatic protons (δ 7.2–8.1 ppm) and methoxy protons (δ ~3.3 ppm) .
- ¹³C NMR : Confirms carbonyl carbons (amide C=O at ~165–170 ppm) and quaternary carbons in the pyrazole ring .
- IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak (e.g., [M+H]⁺) .
Q. How do functional groups in this compound influence its reactivity?
- Amide group : Participates in hydrogen bonding with biological targets but is susceptible to hydrolysis under acidic/basic conditions. Stability testing in pH 3–9 buffers is recommended .
- Pyrazole-thienyl core : Acts as a rigid aromatic scaffold, enabling π-π stacking interactions. Reactivity with electrophiles (e.g., bromination) can modify bioactivity .
- Methoxyethyl side chain : Enhances solubility in polar solvents (e.g., DMSO, methanol) but may reduce membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Design of Experiments (DoE) : Use response surface methodology to optimize parameters like temperature (40–80°C), solvent (DMF vs. THF), and catalyst loading (e.g., Pd for cross-couplings) .
- Kinetic monitoring : In situ FTIR or TLC tracks reaction progress, minimizing byproducts like hydrolyzed amides .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while low temperatures (−10°C) suppress side reactions .
Q. How should researchers address discrepancies in reported synthetic yields?
- Reproducibility checks : Validate literature protocols with strict control of moisture (via molecular sieves) and oxygen (via N₂/Ar purging) .
- Impurity profiling : LC-MS identifies common byproducts (e.g., dealkylated analogs) that may arise from incomplete coupling .
- Statistical analysis : Compare yields across ≥3 independent trials to assess variability .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) via the pyrazole-thienyl scaffold .
- MD simulations : Assess stability of ligand-protein complexes in aqueous environments (GROMACS/AMBER) .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity using partial least squares regression .
Q. How does the compound’s stability under physiological conditions affect in vitro assays?
Q. What strategies mitigate challenges in characterizing stereochemical configurations?
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA-3 with hexane/isopropanol mobile phases .
- VCD spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-calculated models to assign absolute configurations .
Q. How can researchers design analogs to probe structure-activity relationships (SAR)?
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Kinase inhibition : Use ADP-Glo™ assay for IC₅₀ determination against kinases (e.g., JAK2 or EGFR) .
- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
